Cas no 204856-50-8 (2(1H)-Pyrazinone, 3,5-dichloro-1-(1-ethylpropyl)-)

2(1H)-Pyrazinone, 3,5-dichloro-1-(1-ethylpropyl)- 化学的及び物理的性質
名前と識別子
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- 2(1H)-Pyrazinone, 3,5-dichloro-1-(1-ethylpropyl)-
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2(1H)-Pyrazinone, 3,5-dichloro-1-(1-ethylpropyl)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-8747912-1.0g |
3,5-dichloro-1-(pentan-3-yl)-1,2-dihydropyrazin-2-one |
204856-50-8 | 95% | 1.0g |
$0.0 | 2023-01-13 |
2(1H)-Pyrazinone, 3,5-dichloro-1-(1-ethylpropyl)- 関連文献
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2(1H)-Pyrazinone, 3,5-dichloro-1-(1-ethylpropyl)-に関する追加情報
2(1H)-Pyrazinone, 3,5-dichloro-1-(1-ethylpropyl)- (CAS No. 204856-50-8): A Comprehensive Overview
The compound 2(1H)-pyrazinone, 3,5-dichloro-1-(1-ethylpropyl)- (CAS No. 204856-50-8) is a synthetic organic compound with a unique chemical structure that has garnered significant attention in various scientific and industrial applications. This compound belongs to the class of pyrazinones, which are heterocyclic aromatic compounds with a six-membered ring containing two nitrogen atoms. The presence of chlorine atoms at the 3 and 5 positions, along with the 1-(1-ethylpropyl) substituent, imparts distinctive chemical and physical properties to this molecule.
Chemical Structure and Properties: The molecular formula of 2(1H)-pyrazinone, 3,5-dichloro-1-(1-ethylpropyl)- is C9H13Cl2N. Its molecular weight is approximately 247.0 g/mol. The compound exhibits a melting point of around 145°C and is sparingly soluble in water but dissolves readily in organic solvents such as dichloromethane and ethyl acetate. The presence of electron-withdrawing chlorine atoms at the 3 and 5 positions enhances the electrophilic character of the pyrazinone ring, making it reactive towards nucleophilic attacks.
Synthesis and Applications: The synthesis of 2(1H)-pyrazinone, 3,5-dichloro-1-(1-ethylpropyl)- involves a multi-step process that typically begins with the preparation of pyrazine derivatives followed by chlorination and substitution reactions. Recent advancements in catalytic methods have enabled more efficient syntheses with higher yields and better purity levels.
In terms of applications, this compound has found utility in several fields:
- Agricultural Chemistry: 2(1H)-pyrazinone, 3,5-dichloro-1-(1-ethylpropyl)- has been explored as a potential herbicide due to its ability to inhibit specific enzymatic pathways in plants. Studies have shown its effectiveness in controlling weeds without significant phytotoxicity to crops.
- Pharmaceuticals: Research into its pharmacological properties has revealed potential anti-inflammatory and antioxidant activities. Ongoing studies are investigating its role as a lead compound for developing novel drugs targeting chronic inflammatory diseases.
- Materials Science: The compound has been used as a precursor in the synthesis of advanced materials such as polymers and coordination complexes. Its ability to form stable metal complexes makes it valuable in catalysis and sensor applications.
Recent Research Developments: Recent studies have focused on understanding the electronic properties of 2(1H)-pyrazinone, 3,5-dichloro-1-(1-ethylpropyl)- using computational chemistry techniques. These investigations have provided insights into its reactivity patterns and electronic transitions, which are crucial for optimizing its use in various applications.
In conclusion, 2(1H)-pyrazinone, 3,5-dichloro-1-(1-ethylpropyl)- (CAS No. 204856-50-8) is a versatile compound with promising applications across multiple disciplines. Its unique chemical structure and reactivity make it an interesting subject for both fundamental research and industrial development. As ongoing studies continue to uncover new potentials for this compound, it is poised to play an increasingly important role in advancing modern science and technology.
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